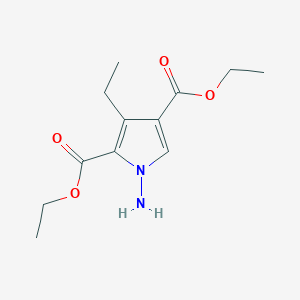
5-Cyano-2-methylisonicotinic acid
Übersicht
Beschreibung
5-Cyano-2-methylisonicotinic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isonicotinic acid and has a cyano group attached to its carbon 5 position. The compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
- Synthesis of Genotoxic Impurities : 5-Cyano-2-methylisonicotinic acid derivatives have been synthesized and characterized for analytical purposes. A study by Katta et al. (2017) focused on synthesizing a genotoxic impurity related to 5-Cyano-2-methylisonicotinic acid and developing a UPLC method for its quantification in pharmaceutical compounds (Katta et al., 2017).
Organic Synthesis and Chemical Engineering
- Development of Unsymmetrically Substituted Derivatives : Research by Goba et al. (2013) led to the synthesis of novel 1,4-dihydroisonicotinic acid derivatives with cyano and acetyl groups, demonstrating the versatility of 5-Cyano-2-methylisonicotinic acid in organic synthesis (Goba et al., 2013).
Biomedical Research
- Role in Tissue Injury and Stress Response : Sporn et al. (2011) explored synthetic triterpenoids derived from oleanolic acid, involving 5-Cyano-2-methylisonicotinic acid derivatives, as potent agents in preventing tissue injury caused by inflammatory and oxidative stress (Sporn et al., 2011).
Solar Cell Applications
- Organic Sensitizers in Solar Cells : Kim et al. (2006) conducted a study where derivatives of 5-Cyano-2-methylisonicotinic acid were used in organic sensitizers for solar cell applications, showcasing its potential in renewable energy technologies (Kim et al., 2006).
Pharmaceutical Research
- Enzymatic Production for Drug Intermediates : Research by Zheng et al. (2012) involved the enzymatic production of a compound including a 5-Cyano-2-methylisonicotinic acid derivative, highlighting its role in pharmaceutical manufacturing (Zheng et al., 2012).
Conformational and Structural Analysis
- Spectroscopic and Structural Analysis : Goba et al. (2014) investigated the structural and conformational properties of 1,4-dihydroisonicotinic acid derivatives, emphasizing the importance of 5-Cyano-2-methylisonicotinic acid in analytical chemistry (Goba et al., 2014).
DNA Methylation Studies
- Epigenetic Modifications in DNA : Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) explored the role of TET proteins in converting 5-methylcytosine to 5-hydroxymethylcytosine in DNA, where 5-Cyano-2-methylisonicotinic acid derivatives may have relevance (Tahiliani et al., 2009); (Kriaucionis & Heintz, 2009).
Zukünftige Richtungen
The future directions for research on 5-Cyano-2-methylisonicotinic acid would depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .
Eigenschaften
IUPAC Name |
5-cyano-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCBETLTVBFXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855991 | |
| Record name | 5-Cyano-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylisonicotinic acid | |
CAS RN |
859970-50-6 | |
| Record name | 5-Cyano-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)


![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)